1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol
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Overview
Description
1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group and a hydroxyl group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylcyclopentanone with isopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the preparation of intermediates, followed by the final coupling reaction and purification. The use of advanced techniques like high-performance liquid chromatography (HPLC) can help in achieving high purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-ethylcyclopentanone.
Reduction: Formation of 1-(1-Aminopropan-2-yl)-2-ethylcyclopentane.
Substitution: Formation of N-alkyl derivatives.
Scientific Research Applications
1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the cyclopentane ring.
2-Ethylcyclopentanone: A related compound that serves as a precursor in the synthesis of 1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol.
Isopropylamine: An amine used in the synthesis of the target compound.
Uniqueness
This compound is unique due to its specific structural features, including the presence of both an amino group and a hydroxyl group on a cyclopentane ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H21NO |
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Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(1-aminopropan-2-yl)-2-ethylcyclopentan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-3-9-5-4-6-10(9,12)8(2)7-11/h8-9,12H,3-7,11H2,1-2H3 |
InChI Key |
ZTLMURCERRFDLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC1(C(C)CN)O |
Origin of Product |
United States |
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